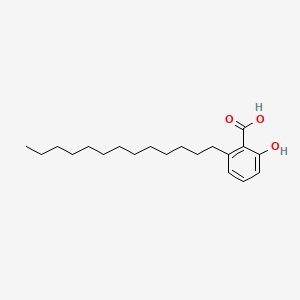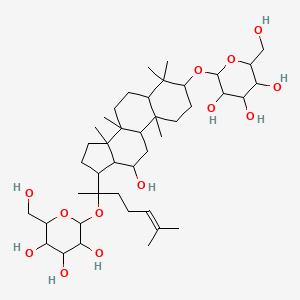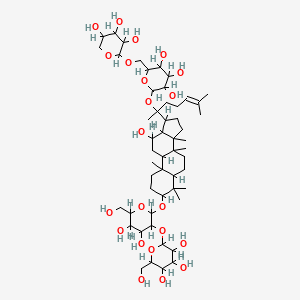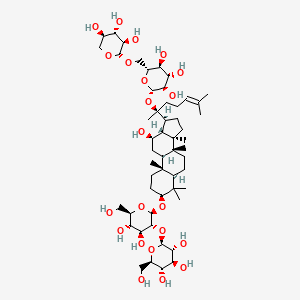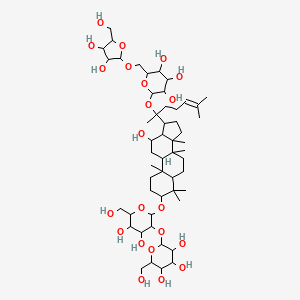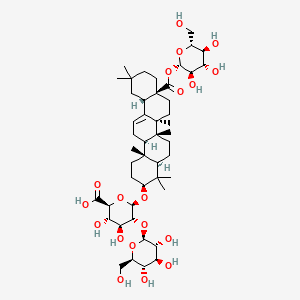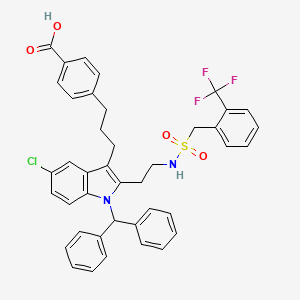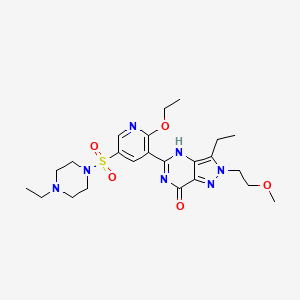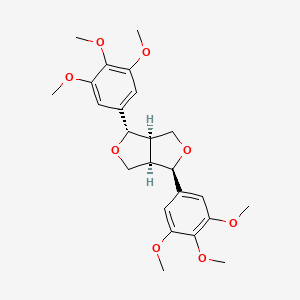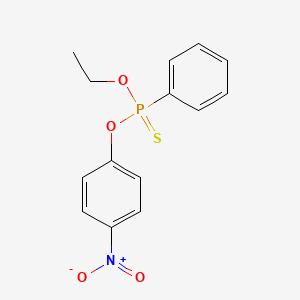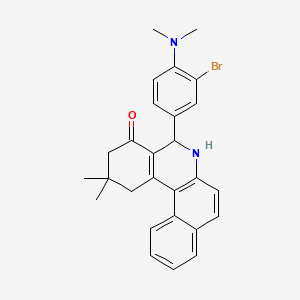
谷氨酰胺酶 C-IN-1
描述
The compound is a partially hydrogenated benzophenanthridine carrying an oxo group at C-4, geminal methyl groups at C-2, and a 3-bromo-4-(dimethylamino)phenyl group at C-5 . It has a molecular formula of C27H27BrN2O and a molecular weight of 475.42008 .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C27H27BrN2O/c1-27(2)14-19-24-18-8-6-5-7-16(18)9-11-21(24)29-26(25(19)23(31)15-27)17-10-12-22(30(3)4)20(28)13-17/h5-13,26,29H,14-15H2,1-4H3 . This provides a complete description of the compound structure in terms of atom connectivity and stereochemistry.
科学研究应用
癌细胞代谢
谷氨酰胺酶 C-IN-1,也称为化合物 968,在癌细胞代谢中起着重要作用。已知癌细胞具有改变的代谢,并且通常依赖于谷氨酰胺。谷氨酰胺酶 1 (GLS1) 是化合物 968 的靶标,它将谷氨酰胺水解为谷氨酸,为癌细胞的快速增殖提供燃料。 用化合物 968 抑制 GLS1 可以破坏这一过程,从而潜在地减缓或阻止肿瘤生长 .
癌基因活性
新兴证据表明,GLS1 可能充当参与人类癌症发生和进展的癌基因。 通过用化合物 968 等抑制剂靶向 GLS1,有可能干扰致癌过程 .
治疗潜力
包括化合物 968 在内的谷氨酰胺酶特异性抑制剂正在进行临床试验。 激活谷氨酰胺酶可以有效地消除癌细胞和实体瘤,表明化合物 968 在癌症治疗中具有重大的治疗潜力 .
免疫系统相互作用
最近的进展强调了癌细胞和免疫细胞之间围绕谷氨酰胺代谢的拉锯战。 了解这种动态可以将基础科学发现的潜在应用转化为临床环境,化合物 968 可能在调节这种相互作用以有利于免疫功能方面发挥作用 .
基因表达和亚型
谷氨酰胺酶由两个不同的基因 GLS1 和 GLS2 编码,每个基因由于选择性剪接而具有较长和较短的亚型。 化合物 968 对这些酶的靶向可以影响它们在各种生物途径中的表达和活性 .
细胞代谢和生物合成
谷氨酰胺对细胞代谢至关重要,参与三羧酸循环 (TCA) 循环补充和核苷酸、谷胱甘肽 (GSH) 和其他化合物的生物合成。 通过用化合物 968 抑制谷氨酰胺酶活性,可以调节这些代谢途径,这可能具有各种研究应用 .
作用机制
Target of Action
Glutaminase C-IN-1, also known as Compound 968, is an allosteric inhibitor of Glutaminase C . Glutaminase C, encoded by the GLS1 gene, is a highly active isoform of glutaminase . This enzyme plays a crucial role in glutamine metabolism, converting glutamine to glutamate , which is a vital metabolite for cells .
Mode of Action
Glutaminase C-IN-1 interacts with Glutaminase C in a way that it inhibits the enzyme’s activity . This inhibition disrupts the conversion of glutamine to glutamate, thereby affecting the cells’ metabolic processes .
Biochemical Pathways
The primary biochemical pathway affected by Glutaminase C-IN-1 is glutamine metabolism . Glutaminase C catalyzes the first step of this pathway, converting glutamine to glutamate . Glutamate then enters the tricarboxylic acid (TCA) cycle . By inhibiting Glutaminase C, Glutaminase C-IN-1 disrupts this process, affecting the TCA cycle and other downstream effects such as the biosynthesis of nucleotides and glutathione .
Pharmacokinetics
It is known that the compound is an allosteric inhibitor, suggesting that it binds to a site on glutaminase c other than the active site, influencing the enzyme’s activity .
Result of Action
The inhibition of Glutaminase C by Glutaminase C-IN-1 results in a disruption of glutamine metabolism . This disruption can inhibit the growth of cancer cells without affecting their normal cellular counterparts . This is because many cancer cells exhibit a metabolic shift known as the Warburg effect, where they rely heavily on glutamine metabolism . Therefore, the inhibition of Glutaminase C can effectively eliminate cancer cells .
Action Environment
The action of Glutaminase C-IN-1 can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) in the tumor microenvironment can alter the effectiveness of the compound . Additionally, the compound’s efficacy can be affected by the metabolic adaptation of cancer cells during tumor hypoxia .
属性
IUPAC Name |
5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27BrN2O/c1-27(2)14-19-24-18-8-6-5-7-16(18)9-11-21(24)29-26(25(19)23(31)15-27)17-10-12-22(30(3)4)20(28)13-17/h5-13,26,29H,14-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFRRJQWRZFDLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)N(C)C)Br)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389215 | |
| Record name | CHEBI:60279 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
311795-38-7 | |
| Record name | CHEBI:60279 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



